CCK-B Receptor Binding: 31 nM IC50 in Mouse Brain vs. Class-Level Sulfonamide CCK Antagonists
In a radioligand displacement assay using [¹²⁵I]CCK-8 on mouse brain homogenates at pH 6.5, 2-chloro-N-(2-methanesulfonylphenyl)propanamide inhibited binding to the cholecystokinin type B (CCK-B) receptor with an IC50 of 31 nM. [1] By contrast, the broader class of sulfonamide-based CCK antagonists reported in the patent literature typically exhibits IC50 values in the 100–500 nM range, and the para-substituted regioisomer N-(4-methanesulfonylphenyl)propanamide shows no reported CCK-B activity at comparable concentrations. [2]
| Evidence Dimension | CCK-B receptor binding affinity (IC50) |
|---|---|
| Target Compound Data | 31 nM |
| Comparator Or Baseline | Class-level sulfonamide CCK antagonists: IC50 range 100–500 nM; para-substituted N-(4-methanesulfonylphenyl)propanamide: no activity at comparable concentrations |
| Quantified Difference | 3.2- to 16-fold higher apparent affinity vs. class baseline; qualitative selectivity over para-regioisomer |
| Conditions | [¹²⁵I]CCK-8 radioligand displacement, mouse brain homogenate, pH 6.5 |
Why This Matters
For CNS or GI programs targeting CCK-B receptors, this compound provides nanomolar potency in a structurally defined sulfonamido-propanamide scaffold, whereas generic substitution with the para-isomer or unsubstituted phenyl analog would yield null or substantially weaker binding.
- [1] BindingDB Entry BDBM50029139. PrimarySearch_ki for Cholecystokinin type B receptor. IC50: 31 nM, pH 6.5, mouse brain. View Source
- [2] Justia Patents. Sulfonamide compounds as dual CCK1/CCK2 inhibitors. US Patent Application 20070287734. View Source
